molecular formula C13H10BrN3OS B2811615 5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine CAS No. 2379994-97-3

5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine

Cat. No.: B2811615
CAS No.: 2379994-97-3
M. Wt: 336.21
InChI Key: BVLWMDCMGYFKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a bromine atom at position 5 and a methylene-linked 4-(furan-2-yl)thiophen-2-yl group at the amine position (N-2). This structure combines electron-deficient (pyrimidine, bromine) and electron-rich (thiophene, furan) moieties, which may influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name

5-bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3OS/c14-10-5-15-13(16-6-10)17-7-11-4-9(8-19-11)12-2-1-3-18-12/h1-6,8H,7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLWMDCMGYFKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)CNC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the furan-thiophene moiety.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone, while substitution of the bromine atom with an amine may produce an aminated pyrimidine derivative.

Scientific Research Applications

5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan-thiophene moiety can participate in π-π interactions or hydrogen bonding, enhancing the compound’s binding affinity to its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related pyrimidine derivatives, emphasizing substituent effects, physicochemical properties, and biological activities.

Compound Key Substituents Melting Point (°C) Spectroscopic Data Biological Activity Reference
Target: 5-Bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine Bromo, thiophene-furan-methyl Not reported Not reported Not reported N/A
4-(5-Bromo-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine (6c) Bromo-benzofuran, thiophene 160–162 IR: 3320 (NH₂), 1612 (C=N); MS: m/z 371 [M⁺] Not reported, but analogs show antimicrobial activity
5-Bromo-N-methylpyrimidin-2-amine Bromo, methylamine Not reported Crystal structure: Planar pyrimidine (RMSD 0.0071 Å), dihedral angle 4.5° with methyl Not reported
4,6-Dichloro-5-methoxypyrimidine Dichloro, methoxy 313–315 Crystal structure: Cl···N interactions (3.094–3.100 Å) Pharmaceutical relevance (unspecified)
5,7-Di(furan-2-yl)-3-(p-tolydiazenyl)pyrazolo[1,5-a]pyrimidin-2-amine Difuran, tolydiazenyl Not reported Not reported Superior antimicrobial activity vs. thiophene analogs
5-Bromo-N-(diphenylmethylene)pyrimidin-2-amine Bromo, diphenylmethylene Not reported Molecular formula: C₁₇H₁₂BrN₃; m/z 338.2 Intermediate in organic synthesis

Structural and Functional Insights

However, the thiophene-furan group in the target compound may increase steric bulk compared to 6c’s benzofuran-thiophene system, affecting solubility . The methylamine group in 5-bromo-N-methylpyrimidin-2-amine () introduces a small, flexible substituent, resulting in minimal planarity distortion (dihedral angle 4.5°), whereas bulkier groups (e.g., thiophene-furan) likely disrupt crystallinity .

Spectroscopic and Crystallographic Trends :

  • IR spectra of 6c confirm NH₂ (3320 cm⁻¹) and C=N (1612 cm⁻¹) stretches, consistent with pyrimidine amines . The absence of similar data for the target compound suggests further characterization is needed.
  • Crystal packing in 4,6-dichloro-5-methoxypyrimidine () relies on halogen bonding (Cl···N), whereas bromine in the target compound may engage in weaker Br···N or Br···π interactions .

Biological Activity :

  • While the target compound’s activity is unreported, 5,7-di(furan-2-yl)-3-(p-tolydiazenyl)pyrazolo[1,5-a]pyrimidin-2-amine () demonstrates enhanced antimicrobial efficacy over thiophene analogs, suggesting furan-thiophene hybrids synergistically improve bioactivity .

Key Differences and Implications

  • Electronic Effects : The thiophene-furan group in the target compound may enhance π-π stacking vs. 6c ’s benzofuran, altering drug-receptor interactions.
  • Solubility : Bulky substituents (e.g., diphenylmethylene in ) reduce solubility, whereas the target compound’s thiophene-furan system balances hydrophobicity and hydrogen-bonding capacity .

Biological Activity

5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BrN3OSC_{13}H_{10}BrN_3OS with a molecular weight of approximately 336.21 g/mol. The compound features a bromine atom at the 5-position of the pyrimidine ring, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₀BrN₃OS
Molecular Weight336.21 g/mol
CAS Number2379972-45-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, commonly employing methods such as the Suzuki-Miyaura coupling reaction. This method facilitates the formation of carbon-carbon bonds, crucial for constructing the furan-thiophene moiety attached to the pyrimidine core. The reaction conditions often require palladium catalysts and specific solvents to maximize yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The furan-thiophene moiety enhances its binding affinity through π–π interactions and hydrogen bonding .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against drug-resistant pathogens. In vitro tests demonstrated significant efficacy against clinically isolated strains such as Acinetobacter baumannii and Klebsiella pneumoniae. For instance, one study reported that at a concentration of 50 mg/mL, the compound exhibited a zone of inhibition measuring 18 mm against A. baumannii, surpassing the activity of standard antibiotics like meropenem .

PathogenZone of Inhibition (mm)MIC (mg/mL)MBC (mg/mL)
A. baumannii181020
K. pneumoniae151225
E. cloacae141530

Antifungal Activity

In addition to antibacterial properties, there is emerging evidence suggesting antifungal activity. Compounds structurally similar to this compound have shown promising results in inhibiting fungal growth in various assays, indicating potential for broader therapeutic applications .

Case Studies

  • Study on Antibacterial Efficacy : A comprehensive study evaluated several derivatives of pyrimidine compounds, including this compound. The results indicated that this compound was among the most effective against multi-drug resistant strains, particularly against NDM-positive bacteria like A. baumannii .
  • Mechanistic Insights : Docking studies have provided insights into the binding interactions between this compound and bacterial enzymes, suggesting that its efficacy may be linked to specific hydrophobic and hydrogen bonding interactions with target sites within these pathogens .

Q & A

Q. What are the recommended synthetic routes for 5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the bromination of pyrimidine at the 5-position followed by coupling the thiophene-furan-methyl moiety. Key steps include:

  • Bromination: Use N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under reflux .
  • Suzuki-Miyaura Coupling: For attaching the thiophene-furan group, employ Pd(PPh₃)₄ as a catalyst with a base (e.g., Na₂CO₃) in toluene/water .
  • Amine Alkylation: React the intermediate with methylamine or a protected amine derivative in the presence of a reducing agent (e.g., NaBH₄) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm proton environments (e.g., δ 7.5–8.5 ppm for aromatic protons, δ 4.0–5.0 ppm for methylene bridges) .
  • HPLC-MS: Verify purity (>95%) and molecular weight (e.g., [M+H]+ expected at m/z 392.2) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N bonds) .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays: Use kinase or protease targets (e.g., EGFR, CDK2) with fluorescence-based readouts .
  • Cellular Viability Assays: Test cytotoxicity in cancer cell lines (e.g., MTT assay) at 1–100 µM concentrations .
  • Receptor Binding Studies: Employ radiolabeled ligands (e.g., ³H-thymidine incorporation) to assess affinity .

Advanced Research Questions

Q. How can molecular docking studies elucidate target binding modes?

Methodological Answer:

  • Computational Modeling: Use software like AutoDock Vina to dock the compound into protein active sites (e.g., ATP-binding pockets).
  • Key Interactions: Analyze π-π stacking with aromatic residues (e.g., Phe82 in EGFR) and hydrogen bonds with backbone amides .
  • Validation: Compare docking scores (e.g., ∆G = −9.2 kcal/mol) with experimental IC₅₀ values .

Q. What strategies address low solubility in aqueous media?

Methodological Answer:

  • Prodrug Design: Introduce phosphate or PEG groups at the pyrimidine N1 position to enhance hydrophilicity .
  • Co-Solvent Systems: Use DMSO/PBS (10:90 v/v) for in vitro assays .
  • Structural Modifications: Replace bromine with a hydrophilic substituent (e.g., –OH) while monitoring activity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified furan-thiophene groups (e.g., replacing furan with pyrrole) .
  • Bioisosteric Replacement: Swap bromine with CF₃ or CN to assess electronic effects on binding .
  • Data Analysis: Use IC₅₀ values and computational descriptors (e.g., logP, polar surface area) to build QSAR models .

Q. What analytical methods track metabolic stability in hepatic microsomes?

Methodological Answer:

  • LC-MS/MS Quantification: Monitor parent compound depletion over 60 minutes using a C18 column and acetonitrile/water gradient .
  • Metabolite Identification: Detect hydroxylated or demethylated products via high-resolution MS (e.g., Q-TOF) .
  • CYP Enzyme Inhibition: Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Q. How to resolve contradictory bioactivity data across assays?

Methodological Answer:

  • Assay Validation: Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and reagent batches .
  • Orthogonal Techniques: Confirm kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .
  • Purity Reassessment: Re-analyze compound integrity using HPLC and NMR to rule out degradation .

Q. What role does X-ray crystallography play in understanding reactivity?

Methodological Answer:

  • Conformational Analysis: Resolve dihedral angles between pyrimidine and thiophene-furan groups (e.g., 12.8° twist) .
  • Intermolecular Interactions: Identify C–H⋯π bonds or hydrogen networks influencing crystal packing .
  • Reactivity Prediction: Correlate electron-deficient pyrimidine regions with susceptibility to nucleophilic attack .

Q. How to optimize synthetic yield and scalability?

Methodological Answer:

  • Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
  • Solvent Optimization: Replace toluene with THF or DME to improve reaction homogeneity .
  • Process Monitoring: Use in situ IR or Raman spectroscopy to track intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.